An In-depth Technical Guide to 4-(Ethoxycarbonyl)oxane-4-carboxylic acid: Physicochemical Properties and Synthetic Insights
An In-depth Technical Guide to 4-(Ethoxycarbonyl)oxane-4-carboxylic acid: Physicochemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of the Oxane Scaffold
The oxane (tetrahydropyran) motif is a privileged heterocyclic system frequently incorporated into a diverse array of biologically active molecules and natural products. Its presence can significantly influence a compound's physicochemical properties, including solubility, metabolic stability, and target engagement. This guide focuses on a specific, geminally disubstituted derivative, 4-(Ethoxycarbonyl)oxane-4-carboxylic acid , a molecule of interest for medicinal chemists and drug discovery programs. The strategic placement of both an ester and a carboxylic acid on the same carbon atom within the oxane ring presents a unique combination of functionalities that can be exploited for further chemical modification and to fine-tune drug-like properties. This document provides a comprehensive overview of its physicochemical characteristics, a proposed synthetic route with detailed protocols, and a thorough analytical characterization based on established spectroscopic principles.
I. Synthetic Pathway: Accessing 4-(Ethoxycarbonyl)oxane-4-carboxylic acid
The most logical and efficient synthetic route to 4-(Ethoxycarbonyl)oxane-4-carboxylic acid involves the selective monohydrolysis of a symmetric diester precursor, diethyl tetrahydropyran-4,4-dicarboxylate. This approach is predicated on the differential reactivity of the two ester groups under controlled basic conditions.
Synthesis Workflow
Caption: Proposed two-step synthesis of the target molecule.
The synthesis commences with a cyclization reaction between diethyl malonate and bis(2-chloroethyl) ether to form the key intermediate, diethyl tetrahydropyran-4,4-dicarboxylate[1]. This is followed by a selective monohydrolysis, a reaction known to be effective for geminal diesters, to yield the desired product[2][3][4].
Experimental Protocol: Synthesis and Purification
Materials:
-
Diethyl malonate
-
Bis(2-chloroethyl) ether
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate [1]
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N,N-dimethylformamide (DMF), diethyl malonate, bis(2-chloroethyl) ether, potassium carbonate, and a catalytic amount of tetrabutylammonium bromide (TBAB).
-
Heat the reaction mixture to reflux and monitor the reaction progress by gas chromatography (GC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Remove the DMF under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield diethyl tetrahydropyran-4,4-dicarboxylate as a colorless oil.
Step 2: Selective Monohydrolysis to 4-(Ethoxycarbonyl)oxane-4-carboxylic acid [2][3][4]
-
Dissolve the purified diethyl tetrahydropyran-4,4-dicarboxylate in tetrahydrofuran (THF) in a flask and cool the solution to 0°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium hydroxide (1.0-1.2 equivalents) dropwise with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the formation of the mono-acid and minimize the formation of the di-acid. The reaction is typically complete within 30-60 minutes[2].
-
Once the desired conversion is achieved, quench the reaction by adding cold, dilute hydrochloric acid until the pH is acidic (pH 2-3).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude 4-(Ethoxycarbonyl)oxane-4-carboxylic acid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes. The addition of a small amount of triethylamine to the eluent may be necessary to prevent tailing of the acidic product on the silica gel[5].
II. Physicochemical Properties
Due to the limited availability of experimental data for 4-(Ethoxycarbonyl)oxane-4-carboxylic acid, the following properties are a combination of data from its PubChem entry and predictions based on the properties of analogous compounds.
| Property | Value/Prediction | Source/Basis |
| Molecular Formula | C₉H₁₄O₅ | PubChem |
| Molecular Weight | 202.21 g/mol | PubChem |
| IUPAC Name | 4-(Ethoxycarbonyl)oxane-4-carboxylic acid | IUPAC Nomenclature |
| CAS Number | Not available | |
| Physical State | Predicted to be a solid at room temperature. | Based on the melting point of the parent acid, tetrahydropyran-4-carboxylic acid (87-91°C). |
| Melting Point | Predicted to be in the range of 70-100°C. | The presence of the ester group may slightly lower the melting point compared to the parent dicarboxylic acid. |
| Boiling Point | > 200°C (decomposes) | Carboxylic acids with this molecular weight often have high boiling points and may decompose before boiling at atmospheric pressure. |
| Solubility | Predicted to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and THF. Limited solubility in water and nonpolar solvents like hexanes. | The carboxylic acid and ester groups impart polarity, while the hydrocarbon portion limits water solubility[6][7]. |
| pKa | Predicted to be in the range of 4.0-5.0. | Similar to other aliphatic carboxylic acids. Computational prediction tools can provide a more precise estimate[8][9]. |
| LogP | Predicted to be in the range of 0.5-1.5. | This value is an estimate of the compound's lipophilicity and can be calculated using computational models[10][11][12]. |
III. Analytical Characterization
A comprehensive analytical characterization is crucial for confirming the identity and purity of 4-(Ethoxycarbonyl)oxane-4-carboxylic acid. The following are the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl₃):
-
δ 10-12 ppm (s, 1H): A broad singlet characteristic of the carboxylic acid proton (-COOH ).
-
δ 4.25 ppm (q, J = 7.1 Hz, 2H): A quartet corresponding to the methylene protons of the ethyl ester (-O-CH₂ -CH₃).
-
δ 3.8-4.0 ppm (m, 4H): A multiplet arising from the four protons on the carbons adjacent to the ring oxygen (-CH₂ -O-CH₂ -).
-
δ 2.0-2.2 ppm (m, 4H): A multiplet from the four protons on the other two carbons of the oxane ring.
-
δ 1.25 ppm (t, J = 7.1 Hz, 3H): A triplet from the methyl protons of the ethyl ester (-O-CH₂-CH₃ ).
13C NMR (100 MHz, CDCl₃):
-
δ 175-180 ppm: The carbonyl carbon of the carboxylic acid (-C OOH).
-
δ 170-175 ppm: The carbonyl carbon of the ethyl ester (-C OOCH₂CH₃).
-
δ 65-70 ppm: The carbons of the oxane ring adjacent to the oxygen (-C H₂-O-C H₂-).
-
δ 61-63 ppm: The methylene carbon of the ethyl ester (-O-C H₂-CH₃).
-
δ 50-55 ppm: The quaternary carbon at the 4-position of the oxane ring.
-
δ 30-35 ppm: The other two carbons of the oxane ring.
-
δ 14-15 ppm: The methyl carbon of the ethyl ester (-O-CH₂-C H₃).
Infrared (IR) Spectroscopy
-
3300-2500 cm⁻¹ (broad): A very broad absorption characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid[9][13][14][15].
-
1735-1750 cm⁻¹ (strong, sharp): The C=O stretching vibration of the ethyl ester[16][17][18].
-
1700-1725 cm⁻¹ (strong, sharp): The C=O stretching vibration of the carboxylic acid[9][13][14][15].
-
1300-1000 cm⁻¹ (strong): Multiple strong bands corresponding to the C-O stretching vibrations of the ester and the ether linkages in the oxane ring[16][17].
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) at m/z 202 may be weak or absent. Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, M-45), the carboxylic acid group (-COOH, M-45), and potentially cleavage of the oxane ring[19][20][21].
-
Electrospray Ionization (ESI-MS): In negative ion mode, a prominent peak at m/z 201 ([M-H]⁻) would be expected. In positive ion mode, adducts such as [M+H]⁺ at m/z 203 and [M+Na]⁺ at m/z 225 would likely be observed.
IV. Stability and Handling
While tetrahydropyran rings are generally stable, carboxylic acids with nearby heteroatoms can sometimes exhibit instability. Although not an oxetane, the principles of potential ring-opening or rearrangement reactions should be considered, especially under harsh acidic or basic conditions or upon heating. It is recommended to store 4-(Ethoxycarbonyl)oxane-4-carboxylic acid in a cool, dry place. For long-term storage, an inert atmosphere may be beneficial.
V. Potential Applications in Drug Discovery
The geminal dicarbofunctional nature of 4-(Ethoxycarbonyl)oxane-4-carboxylic acid makes it a versatile building block. The carboxylic acid can be used for amide bond formation, allowing for the attachment of various pharmacophores, while the ester provides a handle for further synthetic transformations or can act as a prodrug moiety. The oxane ring itself can improve aqueous solubility and metabolic stability compared to more lipophilic carbocyclic analogs.
VI. Conclusion
4-(Ethoxycarbonyl)oxane-4-carboxylic acid is a valuable synthetic intermediate with promising applications in medicinal chemistry. This guide provides a comprehensive overview of its predicted physicochemical properties, a detailed synthetic protocol, and expected analytical data. The provided methodologies and data will aid researchers in the synthesis, purification, and characterization of this compound, facilitating its use in the development of novel therapeutics.
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